The Chemical and Pharmacological Profile of[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol: A Technical Guide for Drug Discovery
The Chemical and Pharmacological Profile of[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol: A Technical Guide for Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the oxazole ring represents a privileged heterocyclic scaffold. Specifically, [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol (CAS: 885273-76-7) serves as a highly versatile, bifunctional building block. By combining the metabolic stability of the oxazole core, the electron-rich
This whitepaper provides an in-depth technical analysis of its structural significance, physicochemical properties, and validated synthetic methodologies, designed specifically for researchers and drug development professionals.
Structural Significance & Physicochemical Properties
The molecular architecture of [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol is purposefully evolved for high-affinity target engagement and synthetic derivatization.
-
The 4-Methoxyphenyl Moiety: The methoxy group acts as a strong electron-donating group (EDG) via resonance (+R effect). This causality increases the electron density across the phenyl ring, enhancing its capacity to act as a hydrogen bond acceptor and strengthening
stacking interactions within hydrophobic protein pockets. -
The Oxazole Core: Acting as a rigid, planar bioisostere for amides and esters, the oxazole ring improves metabolic stability by resisting enzymatic cleavage by amidases and esterases.
-
The C4-Hydroxymethyl Group: This primary alcohol is the primary vector for library expansion. It provides a highly reactive handle for etherification, halogenation, or oxidation, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR).
Quantitative Data Summary
| Property | Value | Structural Implication |
| Chemical Name | [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol | Standard IUPAC nomenclature. |
| CAS Registry Number | 885273-76-7 | Unique identifier for procurement and safety. |
| Molecular Formula | Base composition for mass spectrometry. | |
| Molecular Weight | 205.21 g/mol | Low MW ensures downstream derivatives remain within Lipinski's Rule of 5. |
| Hydrogen Bond Donors | 1 | Provided by the C4-hydroxyl group. |
| Hydrogen Bond Acceptors | 4 | Methoxy (O), Oxazole (N, O), Hydroxyl (O). |
Synthetic Methodology: A Self-Validating Workflow
The synthesis of 2-aryl-oxazole-4-methanols typically proceeds via a Hantzsch-type cyclocondensation followed by a targeted hydride reduction.
Fig 1: Two-step synthetic workflow for [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol.
Protocol 1: Hydride Reduction of the Oxazole Ester
Objective: Convert Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate to the target methanol derivative.
Expertise & Causality: Lithium aluminum hydride (
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Suspend
(1.2 eq) in anhydrous THF. Cool the suspension to 0°C using an ice-water bath. (Causality: The reduction is highly exothermic; strict temperature control prevents over-reduction or ring-opening side reactions). -
Addition: Dissolve the ester starting material in anhydrous THF and add it dropwise to the
suspension over 30 minutes. -
In-Process Validation: Stir the reaction for 2 hours at room temperature. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) mobile phase.
-
Self-Validation Check: The reaction is deemed complete when the UV-active ester spot (
) is entirely consumed and replaced by a more polar, UV-active alcohol spot ( ).
-
-
Quenching (Fieser Method): Cool the mixture back to 0°C. Sequentially add
mL of distilled water, mL of 15% NaOH (aq), and mL of water (where = grams of used).-
(Causality: This specific quenching sequence traps aluminum byproducts as a granular, filterable white solid, preventing the formation of intractable emulsions during organic extraction).
-
-
Post-Process Validation: Filter through a Celite pad, concentrate the filtrate, and confirm the structure via
NMR.-
Self-Validation Check: Successful reduction is confirmed by the disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the emergence of a singlet integrating to 2H at ~4.6 ppm, corresponding to the new hydroxymethyl (
) protons.
-
Chemical Reactivity & Downstream Derivatization
The primary utility of[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol lies in the reactivity of its C4-hydroxymethyl group. It serves as a critical junction for synthesizing complex active pharmaceutical ingredients (APIs).
Fig 2: Chemical reactivity of the hydroxymethyl group and its downstream pharmaceutical applications.
Protocol 2: Chlorination to 4-(Chloromethyl)-2-(4-methoxyphenyl)oxazole
Objective: Convert the primary alcohol into a highly reactive alkyl chloride for subsequent
Expertise & Causality: Thionyl chloride (
Step-by-Step Methodology:
-
Preparation: Dissolve[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol in anhydrous Dichloromethane (DCM). Cool the solution to 0°C.
-
Addition: Add
(1.5 eq) dropwise. (Causality: Dropwise addition controls the exothermic release of and gases, maintaining the integrity of the oxazole ring). -
In-Process Validation: Stir for 2 hours, allowing the reaction to warm to room temperature. Monitor via TLC (Hexane:EtOAc 3:1).
-
Self-Validation Check: The polar alcohol (
) must fully convert into a significantly less polar chloride spot ( ).
-
-
Post-Process Validation: Quench carefully with saturated aqueous
, extract with DCM, and analyze the concentrated product via LC-MS.-
Self-Validation Check: The mass spectrum must display the characteristic 3:1 isotopic ratio of the
and peaks, definitively confirming the incorporation of a single chlorine atom.
-
Applications in Drug Development
The structural derivatives of [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol have demonstrated profound efficacy in two major therapeutic areas:
A. Anti-Tuberculotic Agents (MDR- and XDR-MTB)
The rise of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis necessitates novel mechanisms of action. Researchers have utilized the chloromethyl derivative of this compound to synthesize disubstituted oxazole analogues. High-throughput screening has identified these oxazole derivatives as a novel structural class of Mtb inhibitors. By displacing the chloride with various nucleophilic amines, chemists have generated compounds that exhibit potent anti-TB activity (MIC of 1-64 mg/L) with high specificity and low cytotoxicity against human cell lines[1].
B. PPAR Modulators for Metabolic Diseases
Peroxisome Proliferator-Activated Receptors (PPARs) are critical targets for treating Type 2 diabetes and atherosclerosis. The hydroxymethyl group of the oxazole core is frequently utilized in etherification reactions to synthesize cycloalkyl-methoxy substituted acetic acid derivatives. These resulting molecules act as potent PPAR modulators, providing therapeutically valuable regulation of lipid and carbohydrate metabolism [2].
References
-
Title: Discovery of the disubstituted oxazole analogues as a novel class anti-tuberculotic agents against MDR- and XDR-MTB. Source: Bioorganic & Medicinal Chemistry Letters, Volume 25, Issue 22, 2015. URL: [Link]
- Title: 3-(2-phenyl-oxazol-4-yl methoxy) cyclohexylmethoxy acetic acid derivatives and related compounds used as ppar modulators for treating type 2 diabetes and arteriosclerosis.
